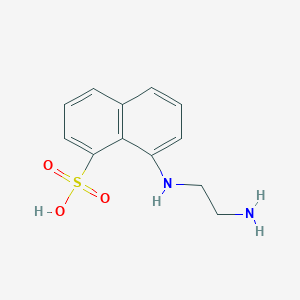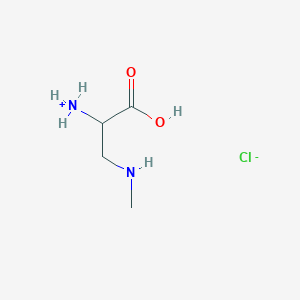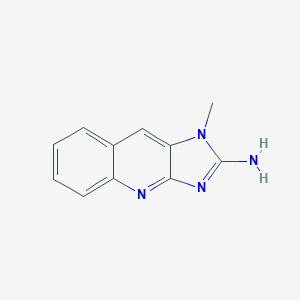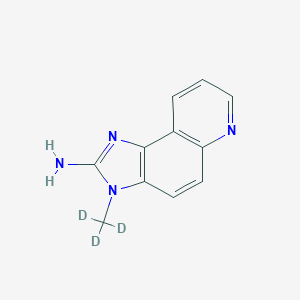![molecular formula C₂₄H₃₂F₃N₃O₁₃ B043440 N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide CAS No. 129461-18-3](/img/structure/B43440.png)
N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research in the field of complex organic compounds, including those with multiple functional groups and stereochemistry, continues to evolve, offering insights into synthesis strategies, molecular structures, reactivity, and applications in various domains such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of intermediate compounds, use of catalysts, and specific conditions to ensure the desired stereochemistry and functional group incorporation. For instance, the synthesis of bis(lariat) ethers and related compounds provides an example of intricate organic synthesis involving multiple steps and the use of versatile intermediates to achieve complex molecular architectures (Katritzky et al., 1996).
Molecular Structure Analysis
The determination of molecular structures of complex organic compounds often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These techniques allow for the detailed visualization of molecular geometries, electronic structures, and the confirmation of stereochemical configurations. Studies on compounds such as N-substituted bis(tetrazol-5-yl)diazenes highlight the application of X-ray crystallography and quantum-chemical DFT calculations in elucidating molecular and crystal structures (Serebryanskaya et al., 2010).
Chemical Reactions and Properties
Complex organic molecules exhibit a wide range of reactivities depending on their functional groups and molecular structures. For example, the photolysis of 3-aryl-3-(trifluoromethyl)diazirines explores the reactivity of diazirine-containing compounds under UV light, leading to the formation of carbene intermediates and subsequent reaction products (Platz et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting and boiling points, and optical activity, are crucial for their practical applications. These properties are influenced by the molecular structure, the presence of functional groups, and intermolecular forces. Research on the synthesis and properties of fluorinated polyimides, for example, reveals the impact of molecular design on solubility, thermal stability, and dielectric properties, which are important for applications in the electronics industry (Banerjee et al., 2003).
Chemical Properties Analysis
The chemical properties of organic compounds, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and redox behavior, are determined by their functional groups and molecular environment. Studies on the reactivity and mechanisms of formation of complex compounds, such as those involving noninnocent ligands, offer insights into the electronic structures and reactivity patterns of organic molecules (Dutta et al., 2000).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Benzamide Derivatives and Related Compounds
Benzamide derivatives and compounds with trifluoromethyl diazirinyl groups play a significant role in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. Their applications often revolve around their unique chemical properties, such as reactivity, stability, and ability to form specific interactions with biological molecules.
Synthesis and Reactivity Studies : Research on compounds similar to the given chemical structure often focuses on their synthesis, including novel methods to create benzamide derivatives and diazirinyl-containing compounds. For example, studies on tetrahydrobenzofurans and their oxidation demonstrate innovative approaches to synthesizing complex organic molecules with potential applications in drug development and materials science (Levai et al., 2002).
Anticancer Drug Design : The design and synthesis of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, showcasing how modifications to molecular structures can significantly impact their biological activity and therapeutic index, illustrate the potential for benzamide derivatives in anticancer drug research (Sosnovsky et al., 1986).
Photoaffinity Labeling : The synthesis of nucleotide derivatives containing specific functional groups for photoaffinity modification of proteins and nucleic acids highlights the utility of such compounds in biochemical and molecular biology research, enabling the study of molecular interactions within cells (Agapkina et al., 2002).
Energetic Material Research : Computational and experimental investigations into the properties of energetic materials, including those based on furazan and furoxan, provide insights into the design of new high-density energetic compounds. This research is crucial for applications in propellants, explosives, and pyrotechnics (Xia et al., 2016).
Chiral Chemistry and Drug Discovery : The study of atropisomers in drug molecules, such as tachykinin NK1-receptor antagonists, underscores the importance of stereochemistry in the development of therapeutics. Chirality can significantly affect a drug's pharmacodynamics and pharmacokinetics, influencing its efficacy and safety profile (Ishichi et al., 2004).
Eigenschaften
CAS-Nummer |
129461-18-3 |
|---|---|
Produktname |
N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
Molekularformel |
C₂₄H₃₂F₃N₃O₁₃ |
Molekulargewicht |
627.5 g/mol |
IUPAC-Name |
N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)12-3-1-11(2-4-12)22(41)28-13(9-42-20(16(37)7-33)18(39)14(35)5-31)10-43-21(17(38)8-34)19(40)15(36)6-32/h1-6,13-21,33-40H,7-10H2,(H,28,41)/t14-,15-,16-,17-,18-,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
BNNTXNQYYMQOJE-SHFKJJOWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)C2(N=N2)C(F)(F)F |
SMILES |
C1=CC(=CC=C1C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O)C2(N=N2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O)C2(N=N2)C(F)(F)F |
Synonyme |
2-N-(4-(1-azitrifluoroethyl)benzoyl)-1,3-bis-(mannos-4-yloxy)-2-propylamine 2-N-4-(1-azi-2,2,2-trifluoroethyl)benzoyl-1,3-bis(D-mannos-4-yloxy)-2-propylamine ATB-BMPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)





![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)


![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

